烯丙基3-氨基-4-氟苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

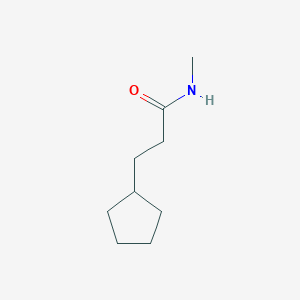

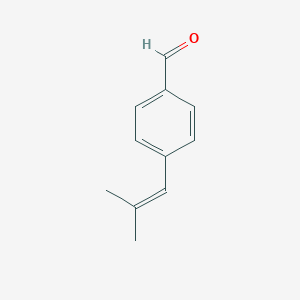

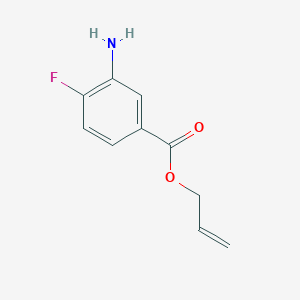

Allyl 3-amino-4-fluorobenzoate, also known as AFAB, is a chemical compound that has gained significant attention in scientific research. It has a molecular weight of 195.19 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of allylic amines, such as Allyl 3-amino-4-fluorobenzoate, can be achieved via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .Molecular Structure Analysis

The IUPAC name for this compound is allyl 3-amino-4-fluorobenzoate . The InChI code for this compound is 1S/C10H10FNO2/c1-2-5-14-10 (13)7-3-4-8 (11)9 (12)6-7/h2-4,6H,1,5,12H2 .Chemical Reactions Analysis

Allyl amines are used in post-labeling of nucleic acids by fluorescence detection in microarray . They are reactive with N-Hydroxysuccinimide ester group which helps attach a fluorescent dye to the primary amino group on the nucleotide .Physical And Chemical Properties Analysis

Allyl 3-amino-4-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 195.19 . The compound should be stored in a refrigerator .科学研究应用

Pharmacology: Drug Development and Synthesis

Allyl 3-amino-4-fluorobenzoate is a compound that can be utilized in the synthesis of pharmacologically active molecules. Its structure allows for the introduction of the allyl group into more complex molecules, which can be pivotal in the development of new drugs. The fluorine atom present in the compound is particularly significant as fluorinated compounds often show enhanced biological activity and metabolic stability .

Organic Synthesis: Building Blocks for Chemical Reactions

In organic chemistry, Allyl 3-amino-4-fluorobenzoate serves as a versatile building block for the synthesis of complex organic compounds. It can undergo various chemical reactions, including palladium-catalyzed allylic amination, which is a valuable method for creating carbon-nitrogen bonds in the synthesis of allylic amines .

Material Science: Advanced Material Fabrication

The compound’s potential applications in material science stem from its ability to act as a monomer or a cross-linking agent due to the presence of the allyl group. This could lead to the development of new polymeric materials with specific mechanical properties or chemical resistances .

Biochemistry Research: Molecular Probes and Biomarkers

In biochemistry, Allyl 3-amino-4-fluorobenzoate can be used to create molecular probes or biomarkers. Its ability to be tagged or modified makes it a candidate for studying biological processes at the molecular level, such as enzyme-substrate interactions or cellular signaling pathways .

Agricultural Chemistry: Pesticide and Herbicide Synthesis

This compound could be explored for its use in the synthesis of agricultural chemicals, such as pesticides and herbicides. The introduction of the allyl group into active molecules can alter their properties, potentially leading to more effective or environmentally friendly agricultural products .

Environmental Science: Analytical Standards and Environmental Monitoring

Allyl 3-amino-4-fluorobenzoate may be used as an analytical standard in environmental monitoring. Its well-defined structure and properties make it suitable for use as a calibration standard in the detection and quantification of environmental pollutants .

Computational Chemistry: Molecular Modeling and Simulations

The compound’s defined structure allows it to be used in computational chemistry for molecular modeling and simulations. It can help in understanding the behavior of fluorinated compounds in various environments and predicting the properties of new molecules .

安全和危害

作用机制

Mode of Action

These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by Allyl 3-amino-4-fluorobenzoate are currently unknown

Action Environment

The action, efficacy, and stability of Allyl 3-amino-4-fluorobenzoate could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .

属性

IUPAC Name |

prop-2-enyl 3-amino-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZWNIMUYPJNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 3-amino-4-fluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。